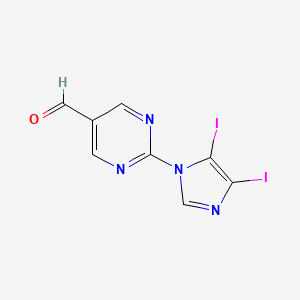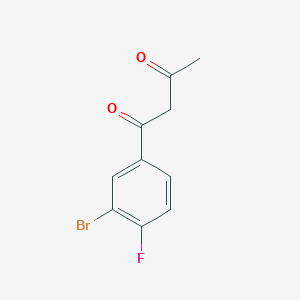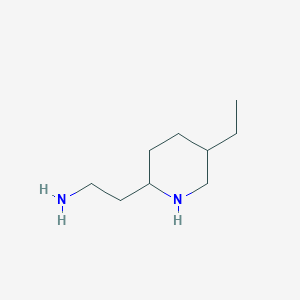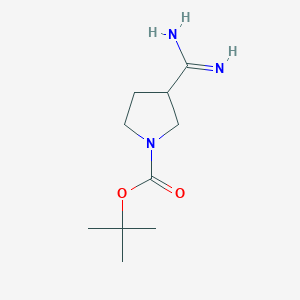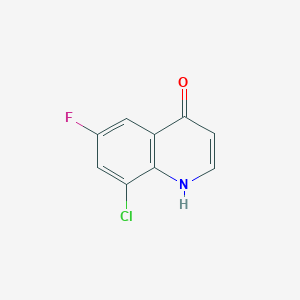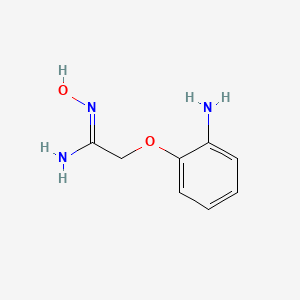
2-(2-aminophenoxy)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-aminophenoxy)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenoxy group and a hydroxyethanimidamide group, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide typically involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with a nickel-based catalyst and activated carbon in an alcohol solvent under hydrogenation conditions. The reaction is carried out at a temperature range of 60-100°C and a pressure of 0.2-2 MPa. After the reaction, the mixture is filtered to remove the catalyst and activated carbon, and the product is crystallized and dried .
Analyse Chemischer Reaktionen
2-(2-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-aminophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as calcium ions. The compound can chelate calcium ions, thereby affecting calcium-dependent cellular processes. This chelation can influence pathways related to oxidative stress, apoptosis, and inflammation, making it a valuable tool in studying these biological processes .
Vergleich Mit ähnlichen Verbindungen
2-(2-aminophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA). Both compounds have aminophenoxy groups and are used in calcium chelation. 2-(2-aminophenoxy)-N’-hydroxyethanimidamide has a unique hydroxyethanimidamide group, which may confer different reactivity and binding properties .
Similar compounds include:
- 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA)
- 1,2-bis-(2-amino-phenoxy)-ethane
- 2,2’-diamino ethylene diphenyl ether .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-(2-aminophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI-Schlüssel |
FYVILILOYBDXLL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N)OC/C(=N/O)/N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



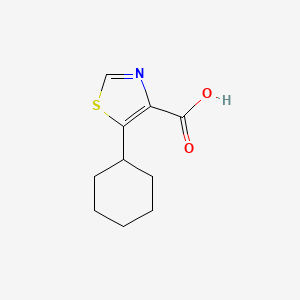
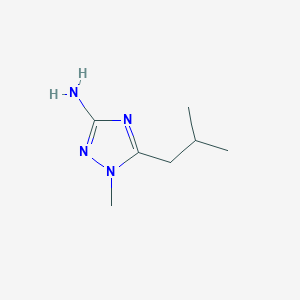
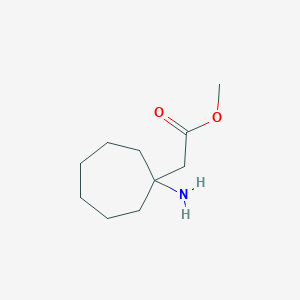
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

